molecular formula C8H4BrClF3NO B12069459 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B12069459
M. Wt: 302.47 g/mol
InChI Key: VBALHJAZETWYIW-UHFFFAOYSA-N
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Description

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of amino, bromo, chloro, and trifluoromethyl groups attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone can be compared with other halogenated aromatic compounds, such as:

The uniqueness of this compound lies in its combination of halogen and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H4BrClF3NO

Molecular Weight

302.47 g/mol

IUPAC Name

1-(2-amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H4BrClF3NO/c9-5-2-3(10)1-4(6(5)14)7(15)8(11,12)13/h1-2H,14H2

InChI Key

VBALHJAZETWYIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)C(F)(F)F)N)Br)Cl

Origin of Product

United States

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